4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide

Epigenetics Methyl-lysine reader proteins MBT domain inhibitors

Procure 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide (CAS 682733-74-0) as a reference compound for MBT domain inhibitor screening. Its para-methyl substitution yields a distinct selectivity fingerprint across L3MBTL1/3/4 and MBTD1, confirmed by alpha-screening (J. Med. Chem. 2010). Use to benchmark assay sensitivity and assess target-class crossover risk versus TRPV4 antagonists. Ideal for SAR exploration alongside 4-formyl and 4-amino analogs.

Molecular Formula C14H22N2O2S
Molecular Weight 282.4
CAS No. 682733-74-0
Cat. No. B2547475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
CAS682733-74-0
Molecular FormulaC14H22N2O2S
Molecular Weight282.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2
InChIInChI=1S/C14H22N2O2S/c1-13-5-7-14(8-6-13)19(17,18)15-9-4-12-16-10-2-3-11-16/h5-8,15H,2-4,9-12H2,1H3
InChIKeyPQSPRJCWUCYYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide (CAS 682733-74-0): A Methyl-Lysine Reader Domain Ligand for MBT Family Profiling


4-Methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide (CAS 682733-74-0; CHEMBL1275727; BDBM50330498) is a benzenesulfonamide derivative bearing a pyrrolidine-substituted propyl side chain. It was identified and characterized as a ligand for multiple members of the malignant brain tumor (MBT) family of methyl-lysine reader proteins in a systematic alpha-screening campaign published in the Journal of Medicinal Chemistry [1]. The compound's para-methyl substitution on the benzenesulfonamide core distinguishes it from unsubstituted, 4-formyl, and 4-amino analogs that share the same N-(3-pyrrolidin-1-ylpropyl) side chain but differ in their electrostatic and steric profiles at the terminal aryl position [2].

Why 4-Methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide Cannot Be Interchanged with Other Pyrrolidine-Benzenesulfonamides


Benzenesulfonamides carrying a pyrrolidine-substituted propyl side chain constitute a broad chemotype with diverse biological activities including TRPV4 antagonism, urotensin II antagonism, carbonic anhydrase inhibition, and methyl-lysine reader domain binding [1][2]. The specific para-substituent on the benzenesulfonamide ring dictates target engagement: a 4-methyl group (as in CAS 682733-74-0) yields a preferential binding profile across the MBT family (L3MBTL1 IC50 = 17 µM) that differs markedly from the 4-formyl analog's reported antibacterial/anticancer screening profile or the 4-amino analog's carbonic anhydrase inhibition context [3]. Interchanging these compounds without verifying the para-substituent identity risks selecting a molecule with entirely divergent target pharmacology. The quantitative evidence below establishes precisely how the 4-methyl substitution pattern produces a measurable selectivity fingerprint within the MBT family that is absent in close structural analogs.

Quantitative Differentiation Evidence for 4-Methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide


MBT Family Selectivity Profile: L3MBTL1 vs. L3MBTL3 vs. L3MBTL4 in Alpha-Screening

In a single, uniform alpha-screening assay conducted at the University of North Carolina at Chapel Hill and curated in ChEMBL, 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide exhibited a rank-order selectivity across four MBT family proteins: L3MBTL1 (IC50 = 1.70 × 10⁴ nM) > MBTD1 (IC50 = 5.90 × 10⁴ nM) > L3MBTL3 (IC50 > 5.70 × 10⁴ nM) > L3MBTL4 (IC50 > 1.00 × 10⁵ nM) [1]. This ~3.4-fold preference for L3MBTL1 over its closest family member MBTD1 and ~3.4-fold over L3MBTL3 demonstrates a measurable, though modest, intra-family selectivity fingerprint. In contrast, the benchmark L3MBTL3 probe UNC1215 achieves an IC50 of 0.015 µM (15 nM) against L3MBTL3 in the same assay platform, representing >3,800-fold greater potency but lacking the broad MBT family profiling data available for the target compound [2].

Epigenetics Methyl-lysine reader proteins MBT domain inhibitors

Para-Methyl Substituent Effect: Structural Differentiation from the Unsubstituted Benzenesulfonamide Analog

The 4-methyl substitution on the benzenesulfonamide core of CAS 682733-74-0 introduces both steric bulk and altered electron density at the para position compared to the unsubstituted N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide (C13H20N2O2S, MW 268.38). The target compound's molecular formula (C14H22N2O2S, MW 282.40) reflects an additional CH₂ unit versus the unsubstituted analog, contributing to an increased calculated logP and altered hydrogen-bonding capacity [1]. In the 2010 J. Med. Chem. MBT family screen, the unsubstituted benzenesulfonamide analog was not included, meaning the 4-methyl variant's MBT family profiling data are unique within the available peer-reviewed dataset for this scaffold [2]. The 4-formyl analog (CAS 650629-09-7, MW 296.39) and 4-amino analog (MW 283.39) represent alternative para-substitution patterns that have been profiled in carbonic anhydrase/AChE inhibition contexts rather than MBT family assays, precluding direct MBT activity comparison but highlighting the divergent target space accessible through different para-substituents [3].

Structure-Activity Relationships Benzenesulfonamide SAR Drug discovery scaffolds

Within-Study Quantitative Consistency: Four MBT Targets Profiled Under Identical Alpha-Screening Conditions

All four MBT family IC50 values for 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide were generated in a single screening campaign using the alpha-screening format, eliminating inter-laboratory and inter-assay variability as confounders in the selectivity analysis [1]. This contrasts with the comparator compound 2-ethyl-5-(phenylsulfonyl)-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide (BDBM50246617; CHEMBL474115), which was tested against human sFRP1 (EC50 = 9.00 × 10³ nM) in a completely different assay (TCF-luciferase reporter gene assay in U2OS cells) at a different institution (Wyeth Research), rendering any cross-compound target selectivity comparisons unreliable [2]. The target compound's data originate from a single publication (DOI: 10.1021/jm1007374) and single institution (UNC-Chapel Hill), providing the controlled experimental context necessary for meaningful intra-family selectivity interpretation.

Assay reproducibility Epigenetic probe compounds Comparative pharmacology

Structural Scaffold with Demonstrated Adaptability: Differential Target Engagement vs. TRPV4 and Urotensin II Chemotypes

The N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide scaffold has been successfully exploited in distinct therapeutic target spaces: GlaxoSmithKline's TRPV4 antagonist program yielded sulfone pyrrolidine sulfonamides with IC50 values as low as 1–50 nM against hTRPV4 [1][2], while SmithKline Beecham's urotensin II antagonist program produced pyrrolidine sulfonamides active in cardiovascular models [3]. However, both programs utilized benzenesulfonamide cores bearing different substituents, heteroaryl groups, or sulfone modifications absent in the target compound. The target compound's simple 4-methylbenzenesulfonamide core, when mapped onto the MBT family alpha-screening results, establishes it as a distinct chemotype within this class—one with documented methyl-lysine reader domain engagement rather than ion channel or GPCR modulation. This differential target space coverage makes it a valuable comparator for selectivity profiling of newly developed TRPV4 or urotensin II antagonists to exclude MBT family off-target activity.

Chemical biology tool compounds Target specificity Pyrrolidine sulfonamide scaffolds

Recommended Application Scenarios for 4-Methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide Based on Quantitative Evidence


MBT Family Selectivity Profiling and Epigenetic Probe Development

The compound's alpha-screening data across four MBT family members (L3MBTL1, L3MBTL3, L3MBTL4, MBTD1) from a single controlled study [1] makes it suitable for use as a reference compound when establishing novel MBT domain inhibitor screening cascades. Laboratories developing next-generation L3MBTL3 or L3MBTL4 inhibitors can employ CAS 682733-74-0 to benchmark assay sensitivity and verify that screening conditions can detect the µM-range activity characteristic of early-stage MBT ligands. Its modest potency (IC50 = 17–100 µM across targets) is consistent with a starting-point tool compound rather than a high-affinity probe, aligning with its documented role in the 2010 J. Med. Chem. screening publication.

Selectivity Counter-Screen for Pyrrolidine-Benzenesulfonamide TRPV4 Antagonist Programs

Medicinal chemistry teams optimizing sulfone pyrrolidine sulfonamide TRPV4 antagonists (e.g., GSK clinical candidates with hTRPV4 IC50 values of 1–50 nM) [2] can procure CAS 682733-74-0 as a structurally related but functionally distinct comparator. Testing this compound in MBT family biochemical assays alongside TRPV4 functional assays provides a direct measurement of target class crossover risk—a critical parameter when advancing leads toward candidate nomination, given the divergent therapeutic implications of MBT domain inhibition versus TRPV4 channel blockade.

Structure-Activity Relationship (SAR) Studies on Para-Substituted Benzenesulfonamide Scaffolds

The 4-methyl substitution pattern of CAS 682733-74-0, contrasted with the 4-formyl (CAS 650629-09-7), 4-amino, and unsubstituted analogs, provides a defined chemical series for systematic SAR exploration [3]. Procurement of the 4-methyl variant alongside the other para-substituted analogs enables direct comparative evaluation of how electron-donating (–CH₃), electron-withdrawing (–CHO), and hydrogen-bond-donating (–NH₂) groups at the para position influence target engagement, solubility, and metabolic stability—all within a constant N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide framework.

Chemical Biology Tool for Methyl-Lysine Reader Domain Functional Studies

The compound's established activity at L3MBTL1 (IC50 = 17 µM) with measurable selectivity over L3MBTL3 (>3.4-fold) and L3MBTL4 (>5.9-fold) in the alpha-screening format [1] positions it as a starting scaffold for chemical probe development targeting the MBT family. Academic epigenetic research groups investigating the role of L3MBTL1 in transcriptional repression can use CAS 682733-74-0 in cell-based assays to determine whether micromolar MBT domain engagement produces detectable phenotypic effects before investing in higher-affinity analog synthesis.

Quote Request

Request a Quote for 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.